2-Bromo-5-(difluoromethyl)-4-methylpyridine
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Description
2-Bromo-5-(difluoromethyl)-4-methylpyridine (2-Br-5-DFM-4-MP) is an organic compound used in various scientific research applications. It is a brominated pyridine derivative that has been used in a variety of laboratory experiments. The compound is currently being studied for its potential applications in drug discovery, biochemistry, and catalysis.
Scientific Research Applications
Efficient Synthesis and Biological Activities
A study by Ahmad et al. (2017) presents an efficient synthesis of novel pyridine-based derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives exhibit potential as chiral dopants for liquid crystals and have been evaluated for anti-thrombolytic, biofilm inhibition, and haemolytic activities, showing moderate to good biological activity against specific targets (Ahmad et al., 2017).
Electrocatalytic Carboxylation
Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, leading to 6-aminonicotinic acid in an ionic liquid. This process demonstrates the potential for using CO2 as a raw material in organic synthesis, offering a sustainable pathway for synthesizing valuable chemical products (Feng et al., 2010).
Amination Using Copper Catalysis
Lang et al. (2001) explored the amination of aryl halides, including bromopyridines, using copper catalysis. This method features low catalyst loading, mild reaction temperatures, and pressures, illustrating a practical approach for synthesizing aminopyridines, which are crucial intermediates in pharmaceuticals and agrochemicals (Lang et al., 2001).
Radiosynthesis of Fluoropyridines
Pauton et al. (2019) achieved the synthesis of 2-amino-5-[18F]fluoropyridines through a palladium-catalyzed reaction, starting from 2-bromo-5-[18F]fluoropyridine. This work is significant for the development of radiopharmaceuticals and diagnostic agents in nuclear medicine (Pauton et al., 2019).
Synthesis of Metal-Complexing Molecular Rods
Schwab et al. (2002) developed efficient syntheses for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines, which are useful for preparing metal-complexing molecular rods. This research contributes to the field of coordination chemistry and the design of molecular electronic devices (Schwab et al., 2002).
properties
IUPAC Name |
2-bromo-5-(difluoromethyl)-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-4-2-6(8)11-3-5(4)7(9)10/h2-3,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRUAJRWGFRMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(difluoromethyl)-4-methylpyridine |
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